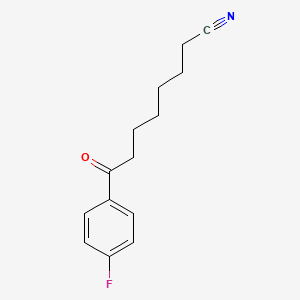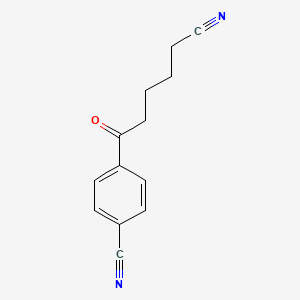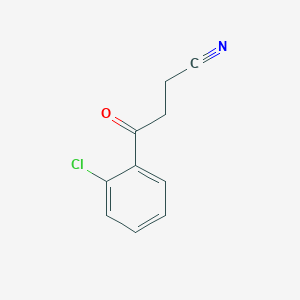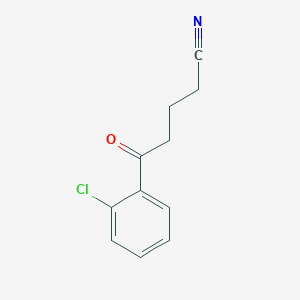![molecular formula C7H8N4 B1324288 7-メチル-7H-ピロロ[2,3-d]ピリミジン-2-アミン CAS No. 1467103-13-4](/img/structure/B1324288.png)
7-メチル-7H-ピロロ[2,3-d]ピリミジン-2-アミン
概要
説明
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学的研究の応用
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
作用機序
Target of Action
Similar compounds have been found to inhibit janus kinase 1 (jak1) . JAK1 is a key player in the signaling pathways of a wide range of cytokines and growth factors, making it a potential target for autoimmune diseases .
Mode of Action
Related compounds have been shown to selectively inhibit jak1 . This inhibition likely occurs through the compound binding to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling .
Biochemical Pathways
This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
A structurally similar compound was found to have desirable pharmacokinetic properties in mouse and rat in vivo studies . The compound exhibited an IC50 value of 8.5 nM against JAK1, indicating potent inhibitory activity .
Result of Action
Inhibition of jak1 can disrupt the jak-stat signaling pathway, potentially leading to reduced inflammation and immune response .
生化学分析
Biochemical Properties
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can bind to DNA, thereby influencing gene expression and cellular functions .
Cellular Effects
The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, inhibiting their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival . Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can interact with DNA, leading to changes in gene expression. This interaction can result in the activation or repression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been observed to cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine vary with different dosages. At low doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is transported and distributed through specific transporters and binding proteins . These interactions can influence its localization and accumulation within different cellular compartments. For instance, it has been observed to accumulate in the nucleus, where it can interact with DNA and other nuclear proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate methylating agent, followed by cyclization to form the desired pyrrolopyrimidine structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
類似化合物との比較
Similar Compounds
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but with a different substitution pattern.
7-Deazapurine: A related compound with a similar fused ring system but lacking the nitrogen atom at position 7.
2-Aminopyrimidine: A precursor in the synthesis of pyrrolopyrimidines with a simpler structure.
Uniqueness
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of a methyl group at position 7. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
特性
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-3-2-5-4-9-7(8)10-6(5)11/h2-4H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFJIINDKIPKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















